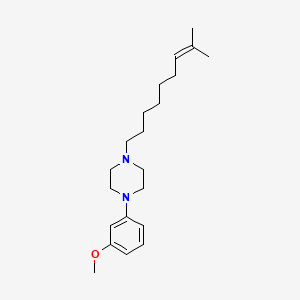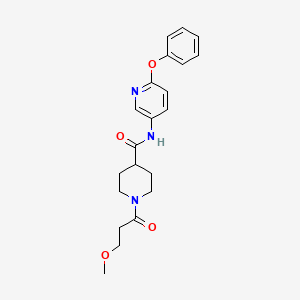![molecular formula C24H34N2O B5164266 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5164266.png)
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine, also known as EMAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMAP belongs to the class of piperazine derivatives, which are known for their diverse biological activities. EMAP has been found to exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.
Applications De Recherche Scientifique
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various psychiatric disorders. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which could contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which could contribute to its anxiolytic effects. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons, suggesting its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use in lab experiments. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been found to have low solubility in water, which could limit its bioavailability. It also has a relatively short half-life, which could affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine. One area of interest is the potential use of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been shown to have neuroprotective effects, which could be useful in slowing the progression of these diseases. Another area of interest is the potential use of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine in combination with other drugs for the treatment of psychiatric disorders. 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been shown to have synergistic effects with other drugs, which could improve their efficacy. Finally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine and its potential therapeutic applications.
Méthodes De Synthèse
1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine can be synthesized using a multi-step process that involves the reaction of 1-adamantylcarbonyl chloride with 3-(4-methylphenyl)piperazine, followed by the addition of ethylamine. The final product is obtained through purification and crystallization. The synthesis of 1-ethyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine has been optimized to yield high purity and yield, making it suitable for research and development purposes.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-(4-methylphenyl)-1-adamantyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-3-25-8-10-26(11-9-25)22(27)24-15-19-12-20(16-24)14-23(13-19,17-24)21-6-4-18(2)5-7-21/h4-7,19-20H,3,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGOGZPKWWQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5164243.png)
![ethyl 4-({5-[(3-acetylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5164244.png)
![N-benzyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}ethanamine](/img/structure/B5164245.png)
![11-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5164254.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5164257.png)
![N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5164259.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-(5-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B5164289.png)